molecular formula C18H25NO3S B2734088 Methyl 2-((1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034517-73-0

Methyl 2-((1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2734088
CAS No.: 2034517-73-0
M. Wt: 335.46
InChI Key: AUZRUWICPVOYKR-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a structurally complex small molecule featuring a pyrrolidine core substituted with a thioacetate ester and a 3-(3,4-dimethylphenyl)propanoyl group. The compound integrates a sulfur-containing thioether linkage, which may enhance metabolic stability compared to ether analogs.

Properties

IUPAC Name

methyl 2-[1-[3-(3,4-dimethylphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-13-4-5-15(10-14(13)2)6-7-17(20)19-9-8-16(11-19)23-12-18(21)22-3/h4-5,10,16H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZRUWICPVOYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, identified by its CAS number 2034517-73-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25NO3SC_{18}H_{25}NO_{3}S, with a molecular weight of 335.5 g/mol. The compound features a pyrrolidine ring substituted with a thioacetate moiety and a propanoyl group attached to a 3,4-dimethylphenyl group, which may influence its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H25NO3S
Molecular Weight335.5 g/mol
CAS Number2034517-73-0

Pharmacological Profile

This compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs have shown promising antitumor effects. For example, derivatives containing pyrrolidine rings have been linked to inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Compounds with thioacetate functionalities often exhibit anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory mediators.
  • Neuroprotective Effects : Given the presence of the pyrrolidine structure, there is potential for neuroprotective activity, which is often associated with compounds that can modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring and the alkyl chain length can significantly alter the biological activity of the compound. For instance:

  • Dimethyl Substituents : The presence of two methyl groups on the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Thio Group : The thioether linkage is crucial for maintaining the structural integrity necessary for receptor binding.

Study on Antitumor Activity

A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways such as PI3K/Akt.

Anti-inflammatory Mechanism Investigation

Research has shown that thioesters can inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines. This activity was confirmed through in vitro assays where the compound was tested against LPS-induced inflammation in macrophages.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural similarities with several derivatives documented in the literature:

Compound Name (Reference) Core Structure Key Substituents/Functional Groups Molecular Weight (ESI-MS) Notable Features
Target Compound Pyrrolidine-thioacetate 3-(3,4-Dimethylphenyl)propanoyl Not reported Thioether linkage, methyl ester
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n ) Piperazine-thiazole 3,4-Dimethylphenyl ureido, ethyl ester 508.3 [M+H]⁺ Ureido group, heterocyclic thiazole core
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1 ) Pyrimidine-thioacetate Thietane-3-yloxy, methylpyrimidine Not reported Thietane ring, pyrimidine scaffold

Key Observations :

  • Core Heterocycles: The target’s pyrrolidine core contrasts with the piperazine (in 10n) and pyrimidine (in 1) scaffolds.
  • Substituent Chemistry: The 3,4-dimethylphenyl group in the target and 10n suggests a shared emphasis on lipophilicity. However, 10n’s ureido group introduces hydrogen-bonding capacity, which may enhance receptor affinity compared to the propanoyl group in the target .
  • Ester Variations : The methyl ester in the target versus ethyl esters in 10n and 1 may influence metabolic stability and solubility. Ethyl esters generally exhibit slower hydrolysis rates in vivo .

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